molecular formula C10H10N4S2 B13375928 3-(Methylsulfanyl)-5-[6-(methylsulfanyl)-2-pyridinyl]-1,2,4-triazine

3-(Methylsulfanyl)-5-[6-(methylsulfanyl)-2-pyridinyl]-1,2,4-triazine

Cat. No.: B13375928
M. Wt: 250.3 g/mol
InChI Key: BCDFDRHKRWXJSO-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-5-[6-(methylsulfanyl)-2-pyridinyl]-1,2,4-triazine is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure

Properties

Molecular Formula

C10H10N4S2

Molecular Weight

250.3 g/mol

IUPAC Name

3-methylsulfanyl-5-(6-methylsulfanylpyridin-2-yl)-1,2,4-triazine

InChI

InChI=1S/C10H10N4S2/c1-15-9-5-3-4-7(12-9)8-6-11-14-10(13-8)16-2/h3-6H,1-2H3

InChI Key

BCDFDRHKRWXJSO-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=N1)C2=CN=NC(=N2)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)-5-[6-(methylsulfanyl)-2-pyridinyl]-1,2,4-triazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The triazine and pyridine rings can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazine or pyridine rings .

Scientific Research Applications

3-(Methylsulfanyl)-5-[6-(methylsulfanyl)-2-pyridinyl]-1,2,4-triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)-5-[6-(methylsulfanyl)-2-pyridinyl]-1,2,4-triazine involves its interaction with molecular targets and pathways within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylsulfanyl)-5-[6-(methylsulfanyl)-2-pyridinyl]-1,2,4-triazine is unique due to its specific combination of triazine and pyridine rings with methylsulfanyl groups. This structure provides distinct chemical and biological properties that differentiate it from other similar compounds.

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